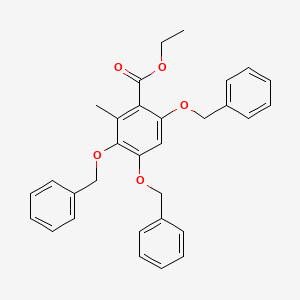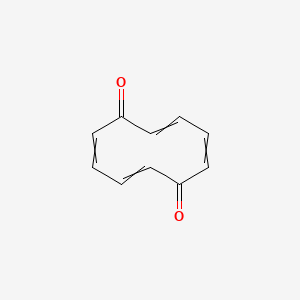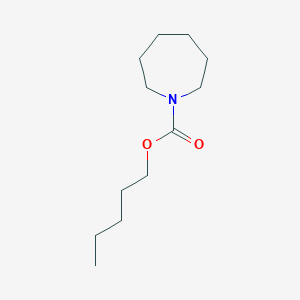
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate is an organophosphate compound with significant applications in various fields. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate involves multiple steps. One common method includes the reaction of 2-bromoethanol, 3-bromopropanol, and 3-chloropropanol with phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Analyse Chemischer Reaktionen
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: In the presence of water, the compound can hydrolyze, breaking down into simpler molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The presence of bromine and chlorine atoms allows the compound to form strong bonds with these targets, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate include:
Tris(chloropropyl) phosphate: Commonly used as a flame retardant, it shares similar chemical properties but lacks the bromine atoms.
Diethyl 2-bromoethylphosphonate: Another organophosphate compound with bromine atoms, used in different chemical reactions.
The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which provides distinct reactivity and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61205-38-7 |
|---|---|
Molekularformel |
C8H16Br2ClO4P |
Molekulargewicht |
402.44 g/mol |
IUPAC-Name |
2-bromoethyl 3-bromopropyl 3-chloropropyl phosphate |
InChI |
InChI=1S/C8H16Br2ClO4P/c9-3-1-6-13-16(12,15-8-4-10)14-7-2-5-11/h1-8H2 |
InChI-Schlüssel |
KLMXZHWBRSKRHH-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)(OCCCBr)OCCBr)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
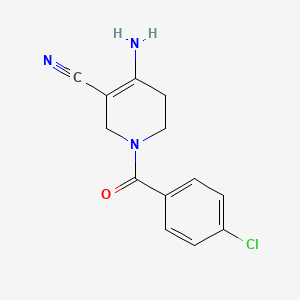
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)
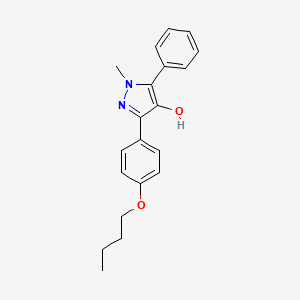
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)


